![molecular formula C22H24N4O2 B2446693 (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1798487-56-5](/img/structure/B2446693.png)
(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as a small molecule inhibitor that can target specific proteins and enzymes, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" are often synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and antimicrobial activity of novel benzofuran based 1,2,3-triazoles demonstrate the use of click chemistry to create compounds with high antimicrobial activity (Sunitha et al., 2017). Similarly, the synthesis of 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties highlights the electrochemical synthesis approach, using related starting materials for the development of compounds with specific biological activities (Largeron & Fleury, 1998).
Biological Activity
The exploration of biological activities of these compounds is a significant area of research. For example, the study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin family member, investigates its mechanism of inducing cytotoxicity in tumor cell lines, suggesting its potential as an anticancer therapeutic agent (Magalhães et al., 2013). Another study synthesizes and evaluates the anticancer activity of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, showing potent activity against various cancer cell lines (Battula et al., 2017).
Chemical Reactivity and Applications
The chemical reactivity of these compounds is also studied to understand their potential applications further. The synthesis of 2-Methoxy-3H-Azepine derived compounds through thermal reactions highlights novel methods for creating azepine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Ulfa et al., 2015). Furthermore, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing benzo[b][1,4]thiazine and oxazine derivatives emphasizes the compound's role in facilitating complex chemical reactions (Reddy et al., 2012).
properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-12-10-17(11-13-20)18-7-5-6-14-25(16-18)22(27)21-15-23-26(24-21)19-8-3-2-4-9-19/h2-4,8-13,15,18H,5-7,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKETRHSIKVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.